REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH:6]=[CH:5]2.C1C(=O)N([Br:20])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:20][CH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH:6]=[CH:5]2
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Name
|
|
Quantity
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500 g
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Type
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reactant
|
Smiles
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CC=1C=C2C=CC(OC2=CC1)=O
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Name
|
|
Quantity
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5.56 g
|
Type
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reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 41/2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the reaction mixture is filtered
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Type
|
CONCENTRATION
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Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
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Details
|
to yield a solid which upon trituration with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C2C=CC(OC2=CC1)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |